molecular formula C30H24 B12531429 1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- CAS No. 869780-34-7

1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl-

Cat. No.: B12531429
CAS No.: 869780-34-7
M. Wt: 384.5 g/mol
InChI Key: YYQHSTHKKFXPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- is an organic compound known for its unique structural properties and applications in various fields This compound is characterized by the presence of an indene core substituted with a diphenylethenyl group, a methyl group, and a phenyl group

Preparation Methods

The synthesis of 1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Diphenylethenyl Group: The diphenylethenyl group is introduced via a Wittig reaction or a similar olefination process.

    Substitution Reactions: The methyl and phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Addition: The double bond in the diphenylethenyl group can undergo addition reactions with halogens or hydrogen halides.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. In materials science, its electronic properties contribute to its function in devices like OLEDs, where it facilitates charge transport and light emission.

Comparison with Similar Compounds

1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- can be compared with other similar compounds, such as:

    1H-Indene, 2-(2,2-diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-: This compound has additional fluorine substituents, which can alter its reactivity and properties.

    1H-Indene, 2-(2,2-diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-: The presence of additional methyl groups can influence its steric and electronic characteristics.

The uniqueness of 1H-Indene, 2-(2,2-diphenylethenyl)-1-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

869780-34-7

Molecular Formula

C30H24

Molecular Weight

384.5 g/mol

IUPAC Name

2-(2,2-diphenylethenyl)-1-methyl-3-phenyl-1H-indene

InChI

InChI=1S/C30H24/c1-22-26-19-11-12-20-27(26)30(25-17-9-4-10-18-25)28(22)21-29(23-13-5-2-6-14-23)24-15-7-3-8-16-24/h2-22H,1H3

InChI Key

YYQHSTHKKFXPLR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.